molecular formula C26H27N B14444076 11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene CAS No. 73986-98-8

11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene

Cat. No.: B14444076
CAS No.: 73986-98-8
M. Wt: 353.5 g/mol
InChI Key: KUGANCKDUNPPSL-UHFFFAOYSA-N
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Description

11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene is a complex organic compound with a unique structure that combines elements of anthracene and phenethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene typically involves multiple steps. One common method includes the reductive amination of 4-methoxyphenyl acetone with an amine, followed by condensation with an α-haloketone and subsequent reduction steps . The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenethylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene stands out due to its unique structural combination of anthracene and phenethylamine. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

73986-98-8

Molecular Formula

C26H27N

Molecular Weight

353.5 g/mol

IUPAC Name

1-phenyl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)propan-2-amine

InChI

InChI=1S/C26H27N/c1-18(15-19-9-3-2-4-10-19)27-17-20-16-25-21-11-5-7-13-23(21)26(20)24-14-8-6-12-22(24)25/h2-14,18,20,25-27H,15-17H2,1H3

InChI Key

KUGANCKDUNPPSL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NCC2CC3C4=CC=CC=C4C2C5=CC=CC=C35

Origin of Product

United States

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